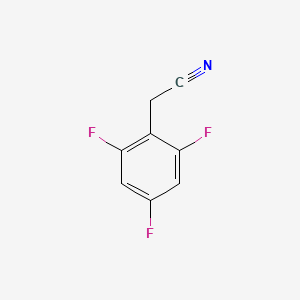

2,4,6-Trifluorophenylacetonitrile

Description

Properties

IUPAC Name |

2-(2,4,6-trifluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCQMVSMIRAMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380731 | |

| Record name | 2,4,6-TRIFLUOROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-80-5 | |

| Record name | 2,4,6-TRIFLUOROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220227-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4,6-Trifluorophenylacetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,4,6-Trifluorophenylacetonitrile (CAS No. 220227-80-5), a key fluorinated building block in contemporary organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design, and this compound serves as a valuable precursor for a variety of complex molecular architectures. This guide will detail its physicochemical properties, provide a validated synthesis protocol, discuss its applications in drug discovery, and outline essential safety and handling procedures. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules can profoundly influence their pharmacological profiles, affecting properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated building blocks have become indispensable tools in the medicinal chemist's arsenal. This compound, with its trifluorinated phenyl ring and reactive nitrile functionality, is a prime example of such a valuable intermediate.[2] The electron-withdrawing nature of the three fluorine atoms significantly impacts the reactivity of the aromatic ring and the adjacent benzylic position, offering unique opportunities for synthetic transformations. This guide aims to provide a comprehensive overview of this important compound, enabling its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 220227-80-5 | [3] |

| Molecular Formula | C₈H₄F₃N | [3] |

| Molecular Weight | 171.12 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 202 °C | [3] |

| Density | 1.334 g/cm³ | [3] |

| Purity | Typically ≥98% | [2] |

The presence of the nitrile group imparts a polar character to the molecule, suggesting solubility in common polar organic solvents.[4] Based on the properties of similar phenylacetonitriles, it is expected to be soluble in solvents such as ethanol, ether, and acetonitrile, with limited solubility in water.[5][6]

Synthesis of this compound: A Validated Protocol

Synthetic Pathway

The synthesis proceeds via a two-step process, starting from the commercially available 2,4,6-Trifluorobenzaldehyde. The first step involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to the benzyl chloride. The final step is the cyanation of the benzyl chloride to yield the target phenylacetonitrile.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trifluorobenzyl Alcohol

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-Trifluorobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4,6-Trifluorobenzyl Alcohol.

Step 2: Synthesis of 2,4,6-Trifluorobenzyl Chloride

-

In a round-bottom flask, dissolve 2,4,6-Trifluorobenzyl Alcohol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 2,4,6-Trifluorobenzyl Chloride.

Step 3: Synthesis of this compound

-

In a round-bottom flask, prepare a solution of sodium cyanide (NaCN) (1.2 eq) in a mixture of water and a suitable organic solvent (e.g., ethanol or DMSO).

-

Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to the cyanide solution.

-

Add the 2,4,6-Trifluorobenzyl Chloride (1.0 eq) to the vigorously stirred cyanide solution.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.[7][8]

Note on Causality: The use of a phase-transfer catalyst in the cyanation step is crucial for facilitating the reaction between the water-soluble cyanide salt and the organic-soluble benzyl chloride.

Spectral Data and Characterization

1H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the benzylic protons (CH₂) would likely appear in the range of 3.7-4.0 ppm. The aromatic protons would appear as a triplet or a more complex multiplet in the aromatic region (around 7.0-7.5 ppm), with coupling to the adjacent fluorine atoms.[9][10]

13C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon (around 115-120 ppm) and the benzylic carbon. The aromatic carbons will appear in the aromatic region, and their chemical shifts and splitting patterns will be influenced by the C-F couplings.[11][12]

IR Spectroscopy: The infrared spectrum will exhibit a sharp, characteristic absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Other significant peaks will include those for C-H stretching of the aromatic ring and the CH₂ group, and strong C-F stretching bands in the fingerprint region.[13]

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 171. Subsequent fragmentation patterns would likely involve the loss of the cyanide radical and other characteristic fragmentations of the fluorinated aromatic ring.[14]

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4] The trifluorophenyl motif is a bioisostere for other aromatic systems and can be strategically employed to modulate the properties of a drug candidate.[15]

Role as a Pharmaceutical Intermediate

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, which are common pharmacophores. For instance, the reduction of the nitrile group in this compound would yield 2,4,6-trifluorophenethylamine, a scaffold present in various biologically active compounds. A Chinese patent describes the synthesis of 2,4,6-trifluorobenzylamine from 2,4,6-trifluorobenzonitrile, highlighting the utility of this transformation.[16][17]

Caption: Synthetic utility of this compound.

While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented, its structural motifs are present in numerous patented compounds. The strategic placement of three fluorine atoms can block metabolic pathways, thereby increasing the in vivo half-life of a drug.[18]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed or in contact with skin.

-

Toxic if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[3]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique electronic properties, conferred by the trifluorinated aromatic ring, make it an attractive starting material for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications. By understanding the chemistry and handling of this important intermediate, researchers can continue to leverage the power of fluorine chemistry to advance the frontiers of medicine and materials science.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

PrepChem. (n.d.). Synthesis of 2-(2,3,6-trifluorophenyl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

NIST. (n.d.). 2,4,6-Trifluorophenyl isothiocyanate. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,4, 6-trifluorobenzylamine.

-

PubChemLite. (n.d.). This compound (C8H4F3N). Retrieved from [Link]

-

Watson International. (n.d.). This compound cas 220227-80-5. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2,4, 6-trifluorobenzylamine.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.

-

Organic Syntheses. (n.d.). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

- Google Patents. (n.d.). Method for production of 2,4,5-trifluoro-benzonitrile.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

mVOC. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Google Patents. (n.d.). ( 12 ) United States Patent. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-fluorophenyl)-2-phenylacetonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

-

PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of phenylacetonitriles.

- Google Patents. (n.d.). Preparation of diphenylacetonitrile.

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. watson-int.com [watson-int.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]

- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum [chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. rsc.org [rsc.org]

- 13. 4-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]

- 14. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 17. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

2,4,6-Trifluorophenylacetonitrile molecular weight

An In-depth Technical Guide to 2,4,6-Trifluorophenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a standard synthetic protocol, and explores its reactivity. The core of this guide focuses on the strategic application of this molecule in drug discovery, with a particular emphasis on its role as a crucial intermediate in the synthesis of the HIV integrase inhibitor, Bictegravir. The rationale behind the use of the 2,4,6-trifluorophenyl motif is explained through the lens of established principles in medicinal chemistry, highlighting its impact on metabolic stability and binding affinity.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine atoms into molecular scaffolds is a well-established and powerful strategy in drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. [1][2]this compound has emerged as a valuable synthon, providing a trifluorinated phenyl ring and a versatile nitrile functional group for further chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₄F₃N |

| Molecular Weight | 171.12 g/mol |

| CAS Number | 220227-80-5 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not definitively reported, but similar isomers have boiling points around 214-234°C |

| Density | Not definitively reported, but expected to be >1 g/mL |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound: A Standard Protocol

The most common and direct method for the synthesis of this compound is via the Kolbe nitrile synthesis, which involves the nucleophilic substitution of a benzyl halide with a cyanide salt. [3]

Reaction Scheme

Caption: Synthesis of this compound via SN2 reaction.

Step-by-Step Experimental Protocol

This protocol is a general representation based on the established synthesis of benzyl cyanides and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a mixture of ethanol and water.

-

Addition of Starting Material: To the stirred cyanide solution, add 2,4,6-trifluorobenzyl chloride dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Transformations

This compound possesses two primary sites of reactivity: the nitrile group and the benzylic methylene group.

Reactions of the Nitrile Group

The nitrile functional group can undergo a variety of transformations, making it a versatile handle for synthetic chemists.

-

Reduction to Primary Amines: The most significant reaction in the context of drug discovery is the reduction of the nitrile to a primary amine. This is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel or palladium on carbon. This transformation yields 2,4,6-trifluorobenzylamine, a crucial intermediate.

-

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trifluorophenylacetic acid.

-

Pinner Reaction: Reaction with an alcohol in the presence of a strong acid (e.g., HCl) yields an imidate, which can be further hydrolyzed to an ester.

Reactions of the Active Methylene Group

The methylene group adjacent to both the aromatic ring and the electron-withdrawing nitrile group is acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Caption: Key reaction pathways of this compound.

Application in Drug Discovery: The Synthesis of Bictegravir

A prime example of the utility of this compound is its role as a precursor to 2,4,6-trifluorobenzylamine, a key building block in the synthesis of the HIV-1 integrase inhibitor, Bictegravir. [4][5][6][7]

The Role of the 2,4,6-Trifluorobenzyl Moiety in Bictegravir

The 2,4,6-trifluorobenzyl group in Bictegravir is not merely a structural component; it plays a crucial role in the drug's efficacy and pharmacokinetic profile.

-

Metabolic Stability: The fluorine atoms block potential sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability of the drug and prolonging its half-life in the body.

-

Binding Affinity: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the benzylamine moiety, potentially leading to enhanced binding interactions with the HIV integrase enzyme.

-

Lipophilicity: The trifluorophenyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

Synthetic Pathway to Bictegravir

The synthesis of Bictegravir involves the coupling of 2,4,6-trifluorobenzylamine with a complex carboxylic acid intermediate. The 2,4,6-trifluorobenzylamine is synthesized from this compound via catalytic reduction.

Caption: Simplified synthetic route to Bictegravir highlighting the role of this compound.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its trifluorinated aromatic ring provides a means to enhance the metabolic stability and binding affinity of drug candidates, while the nitrile group offers a flexible handle for a variety of chemical transformations. The successful application of this intermediate in the synthesis of the HIV integrase inhibitor Bictegravir underscores its importance in modern medicinal chemistry. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated synthons like this compound will undoubtedly play an increasingly critical role.

References

-

Wikipedia. (2023, December 15). Benzyl cyanide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

-

Kuujia.com. (n.d.). 220141-74-2(2,4,5-Trifluorophenylacetonitrile). Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

Sources

An In-depth Technical Guide to 2,4,6-Trifluorophenylacetonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated building blocks offer a unique confluence of properties, modulating lipophilicity, metabolic stability, and binding affinity. Among these, 2,4,6-Trifluorophenylacetonitrile emerges as a versatile intermediate, its trifluorinated phenyl ring and reactive nitrile group presenting a gateway to a diverse array of complex molecules. This guide provides a comprehensive technical overview of its structure, synthesis, spectroscopic characterization, and potential applications, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₄F₃N, is a substituted aromatic nitrile.[1][2] The core of its structure is a benzene ring symmetrically substituted with three fluorine atoms at the 2, 4, and 6 positions. A cyanomethyl group (-CH₂CN) is attached to the first carbon of the phenyl ring.

The strategic placement of the three fluorine atoms significantly influences the electronic nature of the aromatic ring. As highly electronegative atoms, they exert a strong inductive electron-withdrawing effect, rendering the phenyl ring electron-deficient. This electronic characteristic is pivotal to its reactivity and the properties of its derivatives.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 220227-80-5 | [1][2][3] |

| Molecular Formula | C₈H₄F₃N | [1][2] |

| Molecular Weight | 171.12 g/mol | [1][2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 202 °C (Predicted) | [1] |

| Density | 1.334 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥98% | [1][3] |

Synthesis of this compound: A Proposed Methodology

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

This protocol is adapted from the synthesis of 2,3,6-trifluorophenylacetonitrile and should be optimized for the 2,4,6-trifluoro isomer.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (NaCN) in water.

-

Addition of Phase Transfer Catalyst: To the aqueous solution of sodium cyanide, add a catalytic amount of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).

-

Addition of Starting Material: While stirring vigorously, add 2,4,6-trifluorobenzyl bromide (or chloride) to the reaction mixture.

-

Reaction: Heat the biphasic mixture to a temperature of 90-100 °C and maintain stirring for a period of time to be determined by reaction monitoring (e.g., by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for this reaction. Since the cyanide salt is soluble in the aqueous phase and the benzyl halide is in the organic phase, the catalyst facilitates the transport of the cyanide nucleophile across the phase boundary to react with the electrophilic benzylic carbon.

-

Elevated Temperature: The reaction is heated to increase the rate of the nucleophilic substitution.

-

Aqueous Work-up and Extraction: The aqueous work-up is necessary to remove the inorganic salts (sodium cyanide and sodium bromide/chloride). The product is then extracted into an organic solvent in which it is highly soluble.

Spectroscopic Characterization (Predicted)

1H NMR:

The proton NMR spectrum is expected to be relatively simple.

-

A singlet for the two protons of the methylene group (-CH₂CN). The chemical shift of this singlet is anticipated to be in the range of δ 3.7-4.0 ppm, influenced by the electron-withdrawing effects of the adjacent nitrile group and the trifluorinated phenyl ring.

-

A multiplet (likely a triplet of triplets due to coupling with the fluorine atoms) in the aromatic region (δ 6.8-7.2 ppm) corresponding to the two equivalent protons on the phenyl ring at the 3 and 5 positions.

13C NMR:

The carbon NMR spectrum will provide more detailed structural information.

-

A signal for the methylene carbon (-CH₂CN) is expected in the aliphatic region.

-

A signal for the nitrile carbon (-CN) will appear in the characteristic region for nitriles (around 115-125 ppm).

-

Four signals are expected in the aromatic region for the six carbons of the phenyl ring due to symmetry. These signals will exhibit C-F coupling, which can be complex. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

Mass Spectrometry (MS):

The electron ionization mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern is likely to involve the loss of the cyanide radical (·CN) and potentially cleavage of the benzyl-cyanide bond.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Strong absorption bands in the region of 1000-1400 cm⁻¹ due to the C-F stretching vibrations of the trifluorinated phenyl ring.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the nitrile group and the activated methylene protons.

Reactivity of the Nitrile Group:

The nitrile group can undergo a variety of transformations, making this compound a valuable synthetic intermediate.

Caption: Key reactions of the nitrile group.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2,4,6-trifluorophenylacetic acid. This transformation is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

-

Reduction: The nitrile can be reduced to a primary amine, 2-(2,4,6-trifluorophenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These amines are important building blocks for more complex molecules.

-

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.

Reactivity of the Methylene Group:

The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the nitrile group and the trifluorinated phenyl ring. This allows for the deprotonation of the methylene group with a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Applications in Drug Development and Agrochemicals

While specific examples of commercial drugs or agrochemicals directly synthesized from this compound are not prominent in the reviewed literature, its structural motifs are highly relevant to these fields. Fluorinated phenylacetic acid and phenethylamine derivatives are common substructures in a wide range of bioactive molecules.

Potential as a Pharmaceutical Intermediate:

The derivatives of this compound, such as the corresponding carboxylic acid and amine, are valuable precursors for:

-

Enzyme Inhibitors: The trifluorophenylacetic acid moiety can be incorporated into molecules designed to inhibit enzymes where interactions with a hydrophobic, electron-deficient aromatic ring are beneficial.

-

GPCR Ligands: The phenethylamine scaffold is a classic pharmacophore for G-protein coupled receptor (GPCR) ligands. The trifluorination pattern can be used to fine-tune the selectivity and pharmacokinetic properties of these ligands.

-

Antiviral and Anticancer Agents: The introduction of fluorine atoms can enhance the metabolic stability and cell permeability of drug candidates, properties that are often sought in the development of antiviral and anticancer therapies. A patent for the synthesis of 2,4,6-trifluorobenzylamine, a reduction product of the corresponding benzonitrile, highlights its importance as a key intermediate for the synthesis of Bictegravir (GS-9883), an integrase inhibitor for the treatment of HIV infection.[6]

Potential in Agrochemical Synthesis:

In the agrochemical industry, fluorinated compounds are widely used as herbicides, insecticides, and fungicides.[7] The 2,4,6-trifluorophenyl moiety can impart desirable properties to agrochemicals, including:

-

Enhanced Efficacy: The electron-withdrawing nature of the fluorinated ring can increase the binding affinity of the molecule to its biological target.

-

Improved Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic degradation, leading to longer-lasting activity in the field.

-

Modified Physical Properties: Fluorination can alter the volatility, solubility, and soil mobility of a pesticide, which can be optimized for specific applications.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Hazards: It is harmful if swallowed or in contact with skin, and toxic if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique electronic properties, conferred by the trifluorinated phenyl ring, coupled with the reactivity of the nitrile and methylene groups, provide a powerful platform for the construction of complex molecular architectures. While its full potential is still being explored, the foundational knowledge of its structure, synthesis, and reactivity presented in this guide offers a solid framework for its application in innovative research and development endeavors. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for scientists in the field.

References

- Wu, S.-W., & Chen, Q.-Y. (1989). A convenient one-pot synthesis of α-fluoro-α,β-unsaturated esters and nitriles. The Journal of Organic Chemistry, 54(12), 3023–3027.

- Dolbier Jr, W. R., Tian, F., Duan, J.-X., Li, A.-R., Ait-Mohand, S., Bautista, O., Buathong, S., Baker, J. M., Crawford, J., Anselme, P., Cai, X. H., Modzelewska, A., Koroniak, H., Battiste, M. A., & Chen, Q.-Y. (2004). Trifluoromethylating and perfluoroalkylating reagents. Journal of Fluorine Chemistry, 125(4), 459–469.

- Knauber, T., Arikan, F., Röschenthaler, G.-V., & Gooßen, L. J. (2011). Copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with Me3SiCF3. Chemistry – A European Journal, 17(9), 2689–2694.

- Lishchynskyi, A., Novikov, M. A., Martin, E., Novák, P., & Grushin, V. V. (2013). A new life for an old reagent: CuCF3 “reloaded” for trifluoromethylation of arylboronic acids. Journal of Organic Chemistry, 78(22), 11136–11151.

- CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents. (n.d.).

-

This compound cas 220227-80-5 - Watson International. (n.d.). Retrieved January 11, 2026, from [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

-

2,4,6-Trifluorobenzonitrile - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. (n.d.).

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 11, 2026, from [Link]

-

Synthesis of 2-(2,3,6-trifluorophenyl)acetonitrile - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

-

Our Products > Pharmaceutical intermediates & Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]

- CN112457197B - Preparation method of compound 2, 4, 6-trifluorobenzylamine - Google Patents. (n.d.).

- US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents. (n.d.).

-

4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-(Trifluoromethoxy)phenylacetonitrile - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthetic Approaches To The 2010-2014 New Agrochemicals - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

-

nmr-spectroscopy.pdf - Career Endeavour. (n.d.). Retrieved January 11, 2026, from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 11, 2026, from [Link]

-

FTIR spectrum of a) acetonitrile solution containing 0.05 mol L –1... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

-

13C NMR Spectroscopy. (n.d.). Retrieved January 11, 2026, from [Link]

-

-

sample 13C NMR spectra of compounds with common functional groups - YouTube. (2022, October 7). Retrieved January 11, 2026, from [Link]

-

Synthetic approaches to the 2010-2014 new agrochemicals | Request PDF. (2025, August 6). Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 11, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Amazon S3. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. watson-int.com [watson-int.com]

- 4. prepchem.com [prepchem.com]

- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 6. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

A Comprehensive Technical Guide to 2,4,6-Trifluorophenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] 2,4,6-Trifluorophenylacetonitrile, a fluorinated aromatic nitrile, serves as a important building block in the synthesis of complex pharmaceutical intermediates. This guide provides a detailed overview of its physical and chemical properties, a plausible synthetic route, analytical characterization, and its role in the development of therapeutic agents.

Core Physical and Chemical Properties

This compound is a liquid at room temperature with a characteristic odor. Its key physical and chemical properties are summarized in the table below. The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃N | [2][3] |

| Molecular Weight | 171.12 g/mol | [3][4] |

| CAS Number | 220227-80-5 | [2][3] |

| Physical State | Liquid | [2] |

| Boiling Range | 202 °C | [2] |

| Relative Density | 1.334 | [2] |

| Purity (Typical) | ≥98% | [4] |

| IUPAC Name | 2-(2,4,6-trifluorophenyl)acetonitrile | [2] |

| Synonyms | 2,4,6-Trifluorobenzyl cyanide | [4] |

Synthesis and Purification

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. A common and effective method involves the reaction of a 2,4,6-trifluorobenzyl halide with a cyanide salt. The following protocol is a representative example based on established chemical principles for analogous compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,4,6-trifluorobenzyl bromide.

Materials:

-

2,4,6-Trifluorobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Deionized water

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

In a well-ventilated fume hood, dissolve 2,4,6-trifluorobenzyl bromide in a suitable polar aprotic solvent such as DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of sodium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Heat the reaction mixture with stirring to a temperature between 60-100 °C. The optimal temperature may need to be determined empirically.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing deionized water and an organic extraction solvent (e.g., diethyl ether).

-

Extract the aqueous layer with the organic solvent multiple times.

-

Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂CN) and a triplet for the aromatic protons due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR will provide information on all the carbon atoms in the molecule, including the characteristic shifts for the nitrile carbon, the methylene carbon, and the aromatic carbons, which will show splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for fluorinated compounds and is expected to show a singlet for the three equivalent fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Other significant peaks will correspond to C-H and C-F stretching and aromatic C=C bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 171.12.

Solubility Profile

| Solvent | Expected Solubility |

| Water | Sparingly soluble to insoluble |

| Methanol, Ethanol | Soluble |

| Acetone, Acetonitrile | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dichloromethane, Chloroform | Soluble |

| Hexanes, Toluene | Sparingly soluble |

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8] The nitrile group can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures. The fluorine atoms on the aromatic ring are generally stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules.[1][4] A notable application is its use as a key intermediate in the synthesis of Bictegravir (GS-9883) , an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[9] The synthesis of the corresponding 2,4,6-trifluorobenzylamine, derived from the nitrile, is a critical step in the construction of the Bictegravir molecule.[9][10] This highlights the importance of this compound in accessing complex molecular architectures for drug development.

Caption: Role as a key intermediate in drug synthesis.

Safety and Handling

This compound is classified as toxic and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin, eye, and respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of exposure, immediate medical attention should be sought.

Conclusion

This compound is a specialized chemical intermediate with significant utility in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique physical and chemical properties, imparted by the trifluorinated phenyl ring and the reactive nitrile group, make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research and development.

References

Sources

- 1. innospk.com [innospk.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. watson-int.com [watson-int.com]

- 5. 2,4,5-Trifluorophenylacetonitrile price,buy 2,4,5-Trifluorophenylacetonitrile - chemicalbook [chemicalbook.com]

- 6. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]

- 7. 2,4,5-Trifluorophenylacetonitrile | 220141-74-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 10. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

Introduction: The Significance of a Fluorinated Building Block

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trifluorophenylacetonitrile

This compound, also known as 2,4,6-trifluorobenzyl cyanide, is a highly valuable fluorinated organic intermediate.[1] Its structure is foundational in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of three fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are often sought after in the design of modern bioactive compounds.[2][3]

This guide provides a detailed exploration of the principal synthetic pathways to this compound. Designed for researchers, chemists, and professionals in drug development, it moves beyond simple procedural lists to explain the underlying chemical logic, justify experimental choices, and offer a comparative analysis of the most viable synthetic strategies. We will delve into two primary, field-proven methodologies: the direct nucleophilic substitution of a 2,4,6-trifluorobenzyl halide and the classic Sandmeyer reaction starting from 2,4,6-trifluoroaniline.

Pathway 1: Nucleophilic Substitution of 2,4,6-Trifluorobenzyl Halide

This pathway represents the most direct and frequently employed method for synthesizing this compound. The core of this strategy is a classic nucleophilic substitution reaction (SN2) where a cyanide anion displaces a halide from the benzylic carbon of a suitable precursor.[4][5]

Underlying Principle & Mechanistic Insight

The reaction proceeds via an SN2 mechanism. The cyanide ion (⁻CN), a potent nucleophile, attacks the electrophilic methylene carbon (the carbon bonded to the halogen) of the 2,4,6-trifluorobenzyl halide.[6] This attack occurs from the backside relative to the leaving group (the halide), proceeding through a trigonal bipyramidal transition state. Simultaneously, the carbon-halogen bond breaks, and the halide ion is expelled, resulting in the formation of the new carbon-carbon bond of the nitrile.[5]

The choice of precursor, typically 2,4,6-trifluorobenzyl bromide or chloride, is a critical consideration. Benzyl bromides are generally more reactive than the corresponding chlorides due to the lower bond dissociation energy of the C-Br bond, leading to faster reaction times or milder conditions.[7] However, benzyl chlorides are often more cost-effective and readily available, making them a common choice in industrial applications.[7]

Experimental Protocol: Cyanation of 2,4,6-Trifluorobenzyl Chloride

This protocol is a representative procedure adapted from established methods for benzyl cyanide synthesis.[8][9]

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add powdered sodium cyanide (NaCN, 1.2 equivalents) and a suitable solvent, typically ethanol.

-

The use of an ethanolic solvent is critical. The presence of water can lead to a competing hydrolysis reaction, forming 2,4,6-trifluorobenzyl alcohol as an undesired byproduct.[4]

2. Addition of Substrate:

-

Dissolve 2,4,6-trifluorobenzyl chloride (1.0 equivalent) in a minimal amount of ethanol.

-

Add the benzyl chloride solution to the stirred sodium cyanide suspension.

3. Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Heating is necessary to provide the activation energy for the reaction to proceed at a practical rate.[4]

-

Maintain the reflux for a period of 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

4. Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salt byproduct (sodium chloride).

-

Evaporate the ethanol solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Data Summary: Nucleophilic Substitution

| Parameter | Condition/Reagent | Rationale & Reference |

| Substrate | 2,4,6-Trifluorobenzyl Bromide/Chloride | Bromide is more reactive; Chloride is more economical.[7] |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Provides the nucleophile (⁻CN).[4] |

| Solvent | Ethanol (Anhydrous) | Prevents competing hydrolysis to the alcohol.[4][6] |

| Temperature | Reflux (~78 °C) | Increases reaction rate.[4] |

| Stoichiometry | ~1.2 eq. of Cyanide Salt | A slight excess ensures complete conversion of the halide. |

| Typical Yield | 80-90% | Based on analogous benzyl cyanide preparations.[8] |

Pathway 2: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert a primary aromatic amine into a variety of functional groups, including nitriles.[10][11] This pathway is particularly valuable when 2,4,6-trifluoroaniline is a more accessible or cost-effective starting material than the corresponding benzyl halide.

Underlying Principle & Mechanistic Insight

This is a multi-step, one-pot transformation catalyzed by copper(I) salts.[12]

-

Diazotization: The process begins with the conversion of the primary amine (2,4,6-trifluoroaniline) into a diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[13] Low temperatures are crucial as diazonium salts are generally unstable and can decompose violently at higher temperatures.

-

Radical-Nucleophilic Substitution: The core of the Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[10] A single electron is transferred from the copper(I) cyanide catalyst to the diazonium salt.[14] This generates a diazonium radical, which readily decomposes, releasing highly stable nitrogen gas (N₂) and forming an aryl radical. This aryl radical then abstracts a cyanide group from the now copper(II) species, yielding the final this compound product and regenerating the copper(I) catalyst.[14]

Experimental Protocol: Sandmeyer Cyanation of 2,4,6-Trifluoroaniline

This protocol is based on general procedures for Sandmeyer cyanation.[15]

1. Diazotization:

-

Dissolve 2,4,6-trifluoroaniline (1.0 equivalent) in an aqueous solution of a strong acid (e.g., 3M HCl) in a beaker cooled in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents) dropwise, ensuring the temperature does not rise above 5 °C. Stir for 20-30 minutes after addition is complete.

2. Cyanation:

-

In a separate reaction flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water. Warm gently if necessary to dissolve, then cool to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

3. Work-up and Isolation:

-

Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound.

Data Summary: Sandmeyer Reaction

| Parameter | Condition/Reagent | Rationale & Reference |

| Substrate | 2,4,6-Trifluoroaniline | Starting material when the amine is readily available. |

| Diazotizing Agent | NaNO₂ + Strong Acid (e.g., HCl, H₂SO₄) | Generates nitrous acid in situ to form the diazonium salt.[13] |

| Catalyst | Copper(I) Cyanide (CuCN) | The essential catalyst for the Sandmeyer cyanation.[10][12] |

| Temperature | 0-5 °C for Diazotization | Diazonium salts are unstable at higher temperatures.[13] |

| Solvent | Water | The reaction is typically performed in an aqueous medium. |

| Typical Yield | 60-80% | Yields can be variable but are generally good for this transformation.[15] |

Alternative Industrial Pathways

While the two pathways described above are the most common laboratory syntheses, industrial-scale production may consider alternative routes based on raw material costs. One such route disclosed in patent literature starts from the much cheaper pentachlorobenzonitrile.[16][17] This process involves:

-

Fluorination: A high-temperature reaction with a fluoride source (e.g., potassium fluoride) to replace chlorine atoms with fluorine, yielding 3,5-dichloro-2,4,6-trifluorobenzonitrile.[17]

-

Reductive Dechlorination: A catalytic hydrogenation step to remove the remaining two chlorine atoms, affording the intermediate this compound.[17]

This multi-step process, while more complex, can be economically advantageous when starting from bulk commodity chemicals.[16]

Conclusion and Strategic Comparison

The synthesis of this compound is most effectively achieved through two primary, robust pathways.

-

The Nucleophilic Substitution of a 2,4,6-trifluorobenzyl halide is a direct, high-yielding, and procedurally simple method. It is the strategy of choice when the requisite benzyl halide is commercially available or easily synthesized.

-

The Sandmeyer Reaction offers a powerful alternative, transforming the readily available 2,4,6-trifluoroaniline into the desired nitrile. While involving more steps and requiring careful temperature control, it is a vital tool in the synthetic chemist's arsenal, particularly for building molecular complexity from basic aromatic amines.

The selection between these pathways is a strategic decision based on precursor availability, cost, scale, and the specific capabilities of the laboratory or production facility. Both methods represent reliable and validated systems for obtaining this critical fluorinated building block.

References

-

Title: Synthesis of 2-(2,3,6-trifluorophenyl)acetonitrile Source: PrepChem.com URL: [Link]

-

Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

-

Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - NIH URL: [Link]

-

Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

- Title: CN110683959B - Synthetic method of 2,4,6-trifluorobenzylamine Source: Google Patents URL

- Title: CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile Source: Google Patents URL

- Title: CN107778183B - Preparation method of 2,4,6-trifluorobenzylamine Source: Google Patents URL

-

Title: 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 Source: PubChem URL: [Link]

- Title: US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile Source: Google Patents URL

-

Title: this compound cas 220227-80-5 Source: Watson International URL: [Link]

-

Title: 22.5 Sandmeyer Reactions | Organic Chemistry Source: YouTube URL: [Link]

- Title: CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid Source: Google Patents URL

-

Title: nucleophilic substitution - halogenoalkanes and cyanide ions Source: Chemguide URL: [Link]

-

Title: Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) Source: YouTube URL: [Link]

-

Title: Nucleophilic substitution of haloalkanes with cyanide ions Source: chemrevise.org URL: [Link]

-

Title: Nucleophilic substitution reactions with cyanide Source: YouTube URL: [Link]

-

Title: Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes Source: chemistrystudent.com URL: [Link]

-

Title: Benzyl Cyanide Source: Organic Syntheses Procedure URL: [Link]

-

Title: Benzyl cyanide Source: Wikipedia URL: [Link]

Sources

- 1. watson-int.com [watson-int.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. jk-sci.com [jk-sci.com]

- 15. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]

- 16. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 17. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

synthesis of 2,4,6-Trifluorophenylacetonitrile from trifluorobenzene

An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluorophenylacetonitrile from 1,3,5-Trifluorobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of this compound, a valuable intermediate in pharmaceutical and agrochemical research. Starting from the readily available 1,3,5-trifluorobenzene, this guide details a two-step synthetic sequence involving an initial chloromethylation followed by a nucleophilic cyanation. The document offers in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters, designed to be a practical resource for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Fluorinated Phenylacetonitriles

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a key building block in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). Its trifluorinated phenyl ring provides a unique electronic and steric profile, making it a desirable synthon for creating novel chemical entities.

The synthesis of this compound from 1,3,5-trifluorobenzene presents a chemically logical and economically viable route, leveraging the symmetrical nature of the starting material to achieve regioselective functionalization.[2] This guide will elucidate a practical and scalable approach to this synthesis.

Synthetic Strategy: A Two-Step Approach

The conversion of 1,3,5-trifluorobenzene to this compound is most effectively achieved through a two-step process:

-

Electrophilic Aromatic Substitution: Introduction of a chloromethyl group onto the 1,3,5-trifluorobenzene ring via a Friedel-Crafts-type reaction.

-

Nucleophilic Substitution: Displacement of the chloride in the resulting 2,4,6-trifluorobenzyl chloride with a cyanide nucleophile.

This strategy is predicated on the ability to control the initial electrophilic substitution to achieve mono-functionalization of the aromatic ring, followed by a well-established nucleophilic substitution to introduce the nitrile moiety.

Caption: Overall synthetic pathway from 1,3,5-trifluorobenzene.

Step 1: Chloromethylation of 1,3,5-Trifluorobenzene

The introduction of a chloromethyl group onto an aromatic ring is a classic electrophilic aromatic substitution reaction.[3] In the case of 1,3,5-trifluorobenzene, the fluorine atoms are deactivating and ortho, para-directing. However, due to the symmetry of the molecule, all three unsubstituted positions are equivalent, simplifying the regiochemical outcome of the reaction.

Mechanistic Considerations

The chloromethylation reaction typically proceeds via the in-situ generation of a highly electrophilic chloromethyl cation or a related species from formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[3] The reaction of 1,3,5-trifluorobenzene with paraformaldehyde in a mixture of acetic and sulfuric acids, with zinc chloride and gaseous HCl, has been reported.[4]

The probable mechanism involves the following steps:

-

Protonation of formaldehyde (from paraformaldehyde) by the strong acid to form a highly reactive hydroxymethyl cation.

-

Reaction of the hydroxymethyl cation with chloride ions to generate the chloromethyl cation or a related electrophile.

-

Electrophilic attack of this species on the electron-rich π-system of 1,3,5-trifluorobenzene to form a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation of the sigma complex to restore aromaticity and yield 2,4,6-trifluorobenzyl chloride.

Caption: Simplified mechanism of chloromethylation.

Experimental Protocol: Chloromethylation

Safety Precautions: This reaction involves strong acids, corrosive gases, and carcinogenic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (e.g., containing a sodium hydroxide solution to neutralize excess HCl gas).

-

Reagent Charging: To the reaction flask, add 1,3,5-trifluorobenzene (1.0 eq.), paraformaldehyde (1.2 eq.), and anhydrous zinc chloride (0.5 eq.).

-

Solvent Addition: Carefully add a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 2:1 ratio by volume).

-

Reaction Initiation: Begin stirring the mixture and start bubbling dry hydrogen chloride gas through the solution at a slow, steady rate.

-

Heating and Monitoring: Gently heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,4,6-trifluorobenzyl chloride can be purified by vacuum distillation.

Key Parameters and Optimization

| Parameter | Recommended Condition | Rationale |

| Catalyst | Anhydrous Zinc Chloride | Enhances the electrophilicity of the chloromethylating agent. |

| Temperature | 50-60 °C | Provides sufficient activation energy without promoting side reactions like polymerization. |

| HCl Gas | Dry | Prevents the introduction of water, which can deactivate the catalyst and hydrolyze the product. |

| Work-up | Quenching on ice | Decomposes the reactive intermediates and facilitates the separation of the organic product. |

Step 2: Cyanation of 2,4,6-Trifluorobenzyl Chloride

The conversion of 2,4,6-trifluorobenzyl chloride to this compound is a classic nucleophilic substitution reaction (SN2). The benzylic chloride is a good leaving group, and cyanide is an effective nucleophile.[5]

Mechanistic Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion attacks the electrophilic benzylic carbon, displacing the chloride ion in a single, concerted step. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.

The choice of solvent is crucial for an SN2 reaction. A polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone, is preferred as it can solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus maintaining its nucleophilicity.

Caption: SN2 mechanism for the cyanation reaction.

Experimental Protocol: Cyanation

Safety Precautions: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate PPE. Have a cyanide poisoning antidote kit readily available and be trained in its use. All glassware and waste must be decontaminated with a bleach solution before cleaning.

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Charging: To the flask, add sodium cyanide (1.1 eq.) and a polar aprotic solvent such as DMF or DMSO.

-

Substrate Addition: Add the purified 2,4,6-trifluorobenzyl chloride (1.0 eq.) to the stirred suspension.

-

Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing: Wash the combined organic layers with water and brine to remove the solvent and any remaining cyanide salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Key Parameters and Optimization

| Parameter | Recommended Condition | Rationale |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Readily available and effective cyanide nucleophiles. |

| Solvent | DMF or DMSO | Polar aprotic solvents that enhance the rate of SN2 reactions. |

| Temperature | 60-80 °C | Provides a reasonable reaction rate without significant decomposition of the product or solvent. |

| Phase Transfer Catalyst | (Optional) e.g., a quaternary ammonium salt | Can be added to improve the solubility of the cyanide salt in less polar solvents and accelerate the reaction. |

Conclusion

The synthesis of this compound from 1,3,5-trifluorobenzene is a practical and efficient process that can be accomplished in two main steps. The initial chloromethylation, while requiring careful handling of corrosive and hazardous materials, provides the necessary intermediate for the subsequent cyanation. The cyanation step is a robust and high-yielding SN2 reaction. By carefully controlling the reaction conditions as outlined in this guide, researchers can reliably produce this valuable fluorinated building block for a wide range of applications in drug discovery and materials science.

References

-

Fluorine notes. (2019, December 2). Chloromethylation of polyfluoroaromatic compounds. Available at: [Link]

- Pfeiffer, W. D. (n.d.).

-

Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved January 7, 2026, from [Link]

-

Chem-Impex. (n.d.). 1,3,5-Trifluorobenzene. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2,4,6-Trifluorophenylacetonitrile

Introduction: A Versatile Building Block in Modern Drug Discovery

2,4,6-Trifluorophenylacetonitrile is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the trifluorinated phenyl ring and the reactive nitrile group, make it a valuable intermediate in the synthesis of complex molecular architectures. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a key player in the development of novel therapeutics.

This guide provides a comprehensive overview of the safety, handling, and reactivity of this compound, tailored for researchers, scientists, and drug development professionals. Beyond a simple recitation of Safety Data Sheet (SDS) information, this document delves into the causality behind safety protocols, provides insights into its chemical behavior, and offers practical guidance for its use in a laboratory setting.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological profile of a chemical is the bedrock of its safe handling. This compound is classified as a hazardous substance, and its primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. This compound is classified under several hazard classes, as summarized in the table below.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [1] | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | [1] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1] | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [1] | |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled | [1] | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation | [1] |

Expert Insight: The "Toxic if inhaled" classification (H331) is of particular concern and necessitates stringent engineering controls, such as the mandatory use of a certified chemical fume hood for all manipulations. The harmful effects upon skin contact and ingestion, while less severe, still demand the use of appropriate personal protective equipment (PPE) and careful laboratory practice.

Toxicological Data Summary

| Parameter | Value | Species | Route |

| LD50 | Not available | - | Oral |

| LD50 | Not available | - | Dermal |